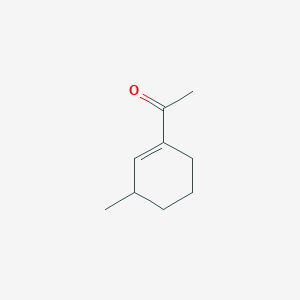
1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C9H14O It is a ketone derivative of cyclohexene, characterized by a methyl group at the third position and an ethanone group at the first position of the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one can be synthesized through several methods:
Oxidation of 1-methylcyclohex-1-ene: This method involves the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one: This method involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation reactions using chromium-based reagents due to their efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate metabolic pathways, particularly those involving oxidation and reduction reactions.
Comparación Con Compuestos Similares
1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one: Similar structure but with the methyl group at the fourth position.
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone: Contains an additional methyl group at the first position.
Propiedades
Número CAS |
60048-69-3 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-(3-methylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-7-4-3-5-9(6-7)8(2)10/h6-7H,3-5H2,1-2H3 |
Clave InChI |
KUAOSSRFCWYCMT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)
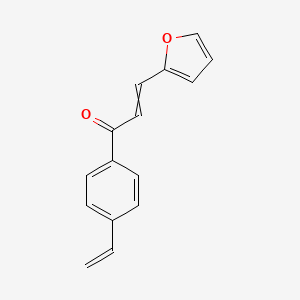
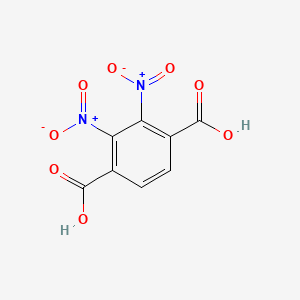
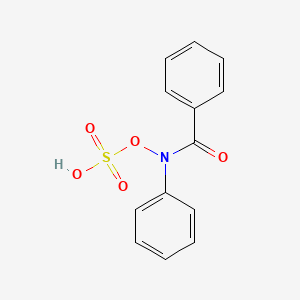

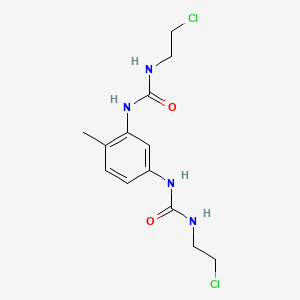

![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
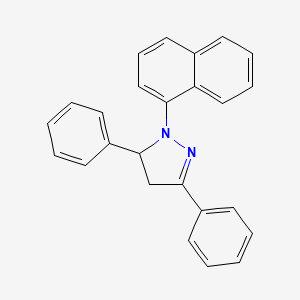
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)
![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
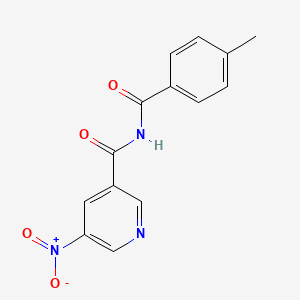
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
